(2E)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide
Overview
Description
(2E)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, which is often associated with UV-absorbing properties, making it useful in materials science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-methyl-2-phenyl-2H-benzotriazole with a suitable isothiocyanate to form the corresponding thiourea derivative. This intermediate is then reacted with cinnamaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzotriazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with UV-absorbing properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of UV-stabilizers for plastics and coatings, enhancing the durability and longevity of these materials.
Mechanism of Action
The mechanism of action of (2E)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The benzotriazole moiety can absorb UV light, preventing the degradation of materials exposed to sunlight. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Properties
IUPAC Name |
(E)-N-[(6-methyl-2-phenylbenzotriazol-5-yl)carbamothioyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c1-16-14-20-21(27-28(26-20)18-10-6-3-7-11-18)15-19(16)24-23(30)25-22(29)13-12-17-8-4-2-5-9-17/h2-15H,1H3,(H2,24,25,29,30)/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERQHFNEERSJEM-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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